molecular formula C15H20BrN5O2 B1442440 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1072027-36-1

4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1442440
CAS RN: 1072027-36-1
M. Wt: 382.26 g/mol
InChI Key: CLUNNCWOKMEGMR-UHFFFAOYSA-N
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Description

“4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound. It is a derivative of piperazine and pyrimidine . Piperazine derivatives are widely used in the synthesis of pharmaceuticals .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

Piperazine derivatives have been used for the derivatization of carboxyl groups on peptides . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

Scientific Research Applications

Anticancer Applications

Pyrimidine derivatives, including “4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine”, have shown significant potential in anticancer research . They have been found to inhibit CDK2, a protein kinase that plays a crucial role in cell cycle regulation . Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it an appealing target for cancer treatment .

CDK2 Inhibition

CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . Pyrimidine derivatives have been found to be potent inhibitors of CDK2 .

Antimicrobial Applications

Pyrimidine is a critical endogenous component of the human body and due to its synthetic accessibility and structural diversity, the pyrimidine scaffold has found widespread therapeutic applications, including antimicrobial applications .

Antiviral Applications

Pyrimidine derivatives have also been reported to possess potential antiviral properties . This makes them a valuable resource in the development of new antiviral drugs .

Neurological Disorders

Pyrimidines are also reported to possess potential medicinal properties important to central nervous system (CNS)-active agents . This suggests that they could be used in the treatment of various neurological disorders .

Diabetes Mellitus

Pyrimidine derivatives have been found to have potential applications in the treatment of diabetes mellitus . This is a significant finding, given the global prevalence of this disease .

Mechanism of Action

The mechanism of action of piperazine derivatives can vary depending on the specific compound. For example, 1-(2-Pyrimidinyl)piperazine is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor .

Future Directions

The future directions in the field of piperazine derivatives involve the development of new synthesis methods and the exploration of their therapeutic potentials . The therapeutic potential of pyrimidine scaffolds, which are valuable for medical applications, is also being reviewed .

properties

IUPAC Name

tert-butyl 4-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN5O2/c1-15(2,3)23-14(22)21-6-4-20(5-7-21)13-11-10(16)8-17-12(11)18-9-19-13/h8-9H,4-7H2,1-3H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUNNCWOKMEGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2C(=CN3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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